molecular formula C13H9FO2 B1341146 4-Fluoro-2-phenylbenzoic acid CAS No. 2714-91-2

4-Fluoro-2-phenylbenzoic acid

Cat. No.: B1341146
CAS No.: 2714-91-2
M. Wt: 216.21 g/mol
InChI Key: NZBZMKZPQCAJTK-UHFFFAOYSA-N
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Description

4-Fluoro-2-phenylbenzoic acid is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Molecules

4-Fluoro-2-phenylbenzoic acid and its derivatives are used as pharmacophores in the synthesis of new biologically active molecules. They have been utilized in synthesizing thiadiazolotriazinones, showing promising antibacterial activities, indicating the compound's significance in drug discovery and pharmaceutical applications (Holla, Bhat, & Shetty, 2003).

Antitumor Properties

Compounds synthesized from fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic properties in vitro against human breast and lung cancer cell lines, demonstrating the potential of this compound derivatives in the development of new cancer treatments (Hutchinson et al., 2001).

Environmental and Material Science Applications

Degradation Studies

Research on the degradation of fluorobiphenyl by bacteria like Pseudomonas pseudoalcaligenes KF707 revealed the compound's role in environmental science, especially in studying the biodegradation pathways of fluorinated compounds (Murphy, Quirke, & Balogun, 2008).

Liquid Crystals and Optical Applications

The compound has been part of studies involving fluorinated liquid crystals like FLUORO1 and FLUORO2. It plays a significant role in understanding the photoresponsive behavior and UV stability of these materials, which are crucial for advancements in display technology and optical applications (Praveen & Ojha, 2012).

Advanced Material Synthesis

High Conductive Polymers

The compound is involved in the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), enhancing its conductivity significantly. This has implications in the production of high-efficiency organic solar cells, indicating the compound's relevance in renewable energy and advanced material sciences (Tan et al., 2016).

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-phenylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and biomolecules such as proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a response. High doses of this compound can also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of metabolites. The compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-fluoro-2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBZMKZPQCAJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588074
Record name 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2714-91-2
Record name 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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